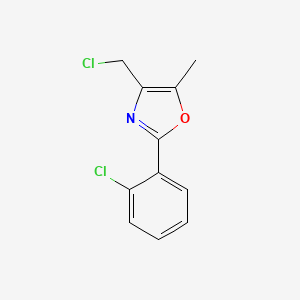

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYTZASJYGTKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Oxime and Cyclization Route

One well-documented synthetic route involves the following steps:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxime formation | React o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions | Formation of o-chlorobenzoxime intermediate |

| 2 | Chlorination | Treat oxime with chlorine gas at 60–80°C | Formation of o-chlorobenzoxime chloride |

| 3 | Cyclization | Condense chlorinated oxime with ethyl acetoacetate | Formation of oxazole ring system |

| 4 | Ester hydrolysis | Hydrolyze ester group under acidic/basic conditions | Generation of 3-( o-chlorophenyl)-5-methyl-4-isoxazole |

| 5 | Final chlorination | Use phosphorus pentachloride (PCl₅) to introduce chloromethyl group at 4-position | Target compound 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole |

- Reaction temperatures and stoichiometric ratios are critical to minimize side products such as over-chlorinated derivatives.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Alternative Cyclization and Chloromethylation Approaches

Cyclization via Amide Intermediates: Starting from 2-chlorobenzoyl chloride and 2-amino-2-methylpropan-1-ol, an amide intermediate is formed, which upon cyclization yields the oxazole ring. Chloromethylation is then performed using formaldehyde and hydrochloric acid to introduce the chloromethyl substituent.

Ring-Closure Strategy Using Benzoin Esters: The oxazole ring can be formed by cyclization of chloroacetyl esters of substituted benzoins with ammonium acetate in acetic acid. This method allows for the preparation of 2-(chloromethyl)-4,5-diaryloxazoles, which serve as reactive scaffolds for further functionalization.

Industrial Production Considerations

- Industrial synthesis emphasizes the use of high-purity reagents and controlled reaction parameters (temperature, time, stoichiometry).

- Efficient purification methods such as recrystallization and chromatography are employed to maximize yield and purity.

- Scale-up often involves continuous flow synthesis techniques to improve heat transfer and mixing, enhancing safety and yield by approximately 10% compared to batch processes.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Oxime-Chlorination-Cyclization | o-Chlorobenzaldehyde, hydroxylamine hydrochloride, ethyl acetoacetate, PCl₅ | Oxime formation → chlorination → cyclization → chloromethylation | Well-established, good yields, straightforward purification | Multi-step, requires handling chlorine gas and PCl₅ |

| Amide Cyclization | 2-Chlorobenzoyl chloride, 2-amino-2-methylpropan-1-ol | Amide formation → cyclization → chloromethylation | Mild conditions, fewer purification steps | Requires precise control of reaction conditions |

| Benzoin Ester Ring-Closure | Chloroacetyl esters of benzoin, ammonium acetate | Ester formation → cyclization | Versatile for substituted oxazoles, reactive intermediates | Limited by availability of substituted benzoins |

Research Findings and Optimization

- Reaction Conditions: Chlorination steps are optimized at 60–80°C to balance reaction rate and selectivity, minimizing over-chlorination.

- Purification: Recrystallization and chromatography are effective for isolating pure product; some intermediates can be used directly after aqueous workup, reducing purification steps.

- Yield Improvements: Flow chemistry methods have demonstrated up to 10% higher yields and improved safety profiles compared to batch synthesis.

- Functional Group Compatibility: The chloromethyl group introduced is reactive and allows further derivatization, making this compound a valuable intermediate in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group at the 4-position is highly reactive toward nucleophiles due to the polarizable C–Cl bond.

Mechanism : The SN2 pathway dominates due to steric accessibility of the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Oxidation and Reduction Reactions

The methyl group at the 5-position and the oxazole ring participate in redox transformations.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic conditions, Δ | 5-Carboxy-2-(2-chlorophenyl)-4-(chloromethyl)-1,3-oxazole | Strong oxidation converts the methyl group to a carboxylic acid. |

| Ozonolysis | O₃ followed by reductive workup | Cleavage of oxazole ring to formamide derivatives | Ring-opening occurs under ozonolysis, yielding linear amides. |

| Reduction | NaBH₄ in ethanol | 4-(Hydroxymethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | Selective reduction of C–Cl to C–OH is limited; LiAlH₄ required for full conversion. |

Note : The oxazole ring itself is resistant to mild reducing agents but undergoes hydrogenolysis under high-pressure H₂ with catalysts like Pd/C.

Cyclization and Ring-Opening Reactions

The oxazole ring’s aromaticity and substituents enable cycloadditions and rearrangements.

Comparative Reactivity with Analogues

The 2-chlorophenyl group influences electronic and steric effects:

Scientific Research Applications

Medicinal Chemistry Applications

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives have shown promise in treating several conditions:

- Anticancer Activity : Studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, the oxazole ring structure is known for its ability to interact with biological targets involved in cancer progression.

- Antimicrobial Properties : The compound's unique structure allows for potential applications in developing antimicrobial agents. Research has focused on its efficacy against bacterial and fungal infections, which is critical given the rise of antibiotic resistance .

Organic Synthesis Applications

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its reactivity can be exploited in various synthetic pathways:

- Synthesis of Novel Compounds : The chloromethyl group enhances the electrophilic character of the compound, making it suitable for nucleophilic substitution reactions. This property facilitates the formation of diverse derivatives with tailored biological activities .

- Structure-Activity Relationship Studies : The compound is often used in structure-activity relationship studies to explore how modifications to its structure can influence biological activity. This research is essential for drug development processes .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : A study published in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of various oxazole derivatives and their anticancer properties. The results showed that specific modifications to the oxazole ring led to enhanced cytotoxicity against certain cancer cell lines .

- Antimicrobial Activity Assessment : Research conducted on oxazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a lead structure for developing new antibiotics .

- Synthetic Methodologies : A detailed synthetic route was established for producing this compound efficiently using phosphoryl chloride under controlled conditions. The yield and purity were optimized, providing a reliable method for obtaining this compound for further research .

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives

The position of the chlorine atom on the phenyl ring significantly impacts biological activity. For example:

- 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS: 832076-92-3) shares the same oxazole backbone but has a para-chlorophenyl group. This positional isomer may exhibit altered electronic properties and binding affinities due to differences in steric hindrance and dipole moments .

- In triazolopyrimidine derivatives, a 2-chlorophenyl group at the R2 position (e.g., compound 20) demonstrated potent activity against Trypanosoma cruzi (EC₅₀ = 20 nM), whereas meta- or para-chloro substitutions (compounds 26, 27) showed reduced potency .

b) 2-Chlorophenyl vs. 3-Methylphenyl Derivatives

Replacing the 2-chlorophenyl group with a 3-methylphenyl moiety (as in 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole , CAS: 521266-92-2) reduces electronegativity and increases hydrophobicity. This modification could enhance membrane permeability but may compromise target-specific interactions .

Heterocycle Core Modifications

a) Oxazole vs. Thiazole Derivatives

Isostructural thiazole analogs, such as 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (compound 4 ), exhibit similar planarity but differ in heteroatom composition (sulfur in thiazole vs. oxygen in oxazole). Thiazole derivatives often display enhanced antimicrobial activity due to sulfur’s electronegativity and hydrogen-bonding capabilities .

b) Oxazole vs. Oxadiazole Derivatives

However, this can reduce metabolic stability compared to oxazoles .

Functional Group Additions

a) Chloromethyl vs. Sulfonyl/Sulfanyl Groups

The chloromethyl group in the target compound provides a reactive site for further functionalization. In contrast, sulfonyl/sulfanyl derivatives like 4-(4-chlorophenylsulfonyl)-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole (CAS: 686738-05-6) exhibit stronger electron-withdrawing effects, which may improve binding to charged residues in enzyme active sites .

b) Vinyl-Substituted Oxazoles

Compounds such as 4-(chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole (CAS: 89723-93-3) incorporate a conjugated vinyl group, extending π-system delocalization. This structural feature can enhance fluorescence properties or stabilize transition states in catalytic reactions .

Antimicrobial Activity

- The target compound’s 2-chlorophenyl group correlates with higher antifungal activity compared to benzimidazole derivatives like 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole .

- Pyrazoline-oxazole hybrids (e.g., 1a and 1b ) with 4-chlorophenyl groups demonstrate broad-spectrum antimicrobial efficacy, suggesting that halogenation at specific positions is critical for activity .

Physicochemical Stability

- The chloromethyl group in the target compound renders it reactive, necessitating careful handling to avoid genotoxicity, as observed in related impurities like 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one .

- Compared to 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (logP ~2.8), the target compound’s logP is estimated to be higher (~3.2) due to the electron-withdrawing chlorine, impacting solubility and bioavailability .

Biological Activity

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a chloromethyl group and a chlorophenyl moiety, allows it to engage in various chemical reactions and biological interactions. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9Cl2NO

- Molecular Weight : 242.10 g/mol

- CAS Number : 475481-96-0

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol, followed by chloromethylation using formaldehyde and hydrochloric acid .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been assessed in studies focusing on its efficacy against pathogens like Candida albicans and Staphylococcus aureus.

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 17 |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

The mechanism of action for this compound involves its ability to interact with biological macromolecules such as proteins and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites within these molecules, leading to modulation of enzyme activities and disruption of cellular processes. This interaction may trigger signal transduction pathways that influence gene expression and metabolic functions .

Study on Antimicrobial Efficacy

In a study conducted by Singh et al., various substituted oxazole derivatives were synthesized and tested for their antibacterial properties against standard strains like E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones compared to traditional antibiotics such as ampicillin .

Evaluation of Antifungal Activity

Another investigation focused on the antifungal activity of oxazole derivatives, including our compound of interest. The study found that it was effective against multiple Candida species, demonstrating lower MIC values than some established antifungal agents. This highlights its potential application in treating fungal infections, especially in immunocompromised patients .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other oxazole derivatives:

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-oxazole | Lacks chloromethyl group | Moderate |

| 4-(Bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | Bromine instead of chlorine | Lower efficacy |

| 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole | No chloromethyl group | Minimal |

The presence of both chloromethyl and chlorophenyl groups in our compound enhances its reactivity and biological activity compared to these similar compounds .

Q & A

Basic: What are the common synthetic routes for 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole?

Answer:

The synthesis typically involves a multi-step approach:

Oxime Formation : React o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzoxime .

Chlorination : Treat the oxime intermediate with chlorine gas to yield o-chlorobenzoxime chloride.

Cyclization : Condense the chlorinated oxime with ethyl acetoacetate to form the oxazole ring.

Ester Hydrolysis : Hydrolyze the ester group to generate 3-(o-chlorophenyl)-5-methyl-4-isoxazole.

Final Chlorination : Use phosphorus pentachloride (PCl₅) to introduce the chloromethyl group at the 4-position .

Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for chlorination) and stoichiometric ratios to minimize byproducts like over-chlorinated derivatives.

Basic: How is the compound characterized using spectroscopic methods?

Answer:

A combination of techniques is employed:

- IR Spectroscopy : Identify functional groups such as C=N (stretching at ~1600–1650 cm⁻¹) and C-Cl (600–800 cm⁻¹). Compare with reference spectra for oxazole derivatives .

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 256.06 g/mol for C₁₁H₈Cl₂NO). Fragmentation patterns (e.g., loss of Cl⁻ or CH₂Cl groups) confirm structural motifs .

Advanced: How can researchers address contradictions in reported synthetic yields or analytical data?

Answer:

Discrepancies often arise from:

- Reagent Purity : Trace moisture in PCl₅ can reduce chlorination efficiency. Use freshly distilled reagents or molecular sieves .

- Spectroscopic Interpretation : Overlapping signals in NMR (e.g., aromatic protons) may lead to misassignment. Employ 2D NMR (COSY, HSQC) to resolve ambiguities .

- Crystallinity Issues : Poorly crystalline samples may yield inconsistent melting points. Recrystallize using solvents like ethyl acetate/hexane mixtures .

Methodological Solution : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for structural confirmation and HPLC for purity assessment) .

Advanced: What strategies optimize the stability of this compound under experimental conditions?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the chloromethyl group .

- Solvent Selection : Avoid protic solvents (e.g., water, methanol) during reactions. Use anhydrous dichloromethane or THF .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous workups to avoid decomposition .

Stability Testing : Monitor degradation via TLC or HPLC over 24–48 hours under proposed storage/experimental conditions.

Advanced: How does the steric and electronic environment of the oxazole ring influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The 5-methyl group hinders nucleophilic attack at the 4-position, directing reactivity toward the chloromethyl group .

- Electronic Effects : The electron-withdrawing Cl substituent on the phenyl ring activates the oxazole toward electrophilic substitution at the 2-position.

Experimental Design :

Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst to couple the chloromethyl group with aryl boronic acids.

SN2 Reactions : React the chloromethyl moiety with nucleophiles (e.g., amines, thiols) in DMF at 50–60°C .

Key Insight : DFT calculations can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Advanced: What crystallographic data are available for structural conformation analysis?

Answer:

X-ray crystallography reveals:

- Bond Angles : The oxazole ring exhibits bond angles of ~105–110°, consistent with aromatic heterocycles.

- Packing Interactions : The chlorophenyl group participates in halogen bonding (Cl···Cl contacts: ~3.4 Å) and π-π stacking (interplanar distance: ~3.6 Å) .

Methodology : - Grow single crystals via slow evaporation from ethyl acetate.

- Use Mo-Kα radiation (λ = 0.71073 Å) for data collection. Refine structures with SHELXL .

Advanced: How to design experiments for probing biological activity while minimizing cytotoxicity?

Answer:

- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) to prioritize derivatives with favorable binding energies.

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing Cl with CF₃) to assess toxicity-activity relationships .

- Cytotoxicity Assays : Use MTT or resazurin assays on HEK-293 or HepG2 cells at concentrations ≤50 µM. Include positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.